molecular formula C11H17NO2S B1455162 3-[(2-Methylpropane-2-sulfonyl)methyl]aniline CAS No. 1156429-01-4

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline

Cat. No. B1455162
M. Wt: 227.33 g/mol
InChI Key: LEZZEWMKTBVPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Methylpropane-2-sulfonyl)methyl]aniline” is a chemical compound that contains an aniline group, which is an amino group attached to a phenyl group, and a sulfonyl group attached to a methylpropane group. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon structure, in this case, a methylpropane group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (from the aniline) with an amino group at one position and a methylpropane-sulfonyl group at the third position. The sulfonyl group would be attached to the methyl group of the methylpropane .


Chemical Reactions Analysis

As an aniline derivative, this compound could undergo reactions typical of anilines, such as electrophilic aromatic substitution. The sulfonyl group might also undergo reactions, such as those with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Anilines generally have a high melting point and boiling point due to strong intermolecular hydrogen bonding. They are also typically soluble in organic solvents .

Future Directions

Future studies could aim to synthesize this compound and study its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(tert-butylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZZEWMKTBVPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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